molecular formula C15H16N4O4 B1197343 5,7-Dihydro-5,5,7,7-tetramethyl-3-(3-nitrophenyl)furo(3,4-e)-as-triazine 4-oxide CAS No. 59118-15-9

5,7-Dihydro-5,5,7,7-tetramethyl-3-(3-nitrophenyl)furo(3,4-e)-as-triazine 4-oxide

Cat. No.: B1197343
CAS No.: 59118-15-9
M. Wt: 316.31 g/mol
InChI Key: RXJWBJGNIOZICN-UHFFFAOYSA-N
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Description

5,7-Dihydro-5,5,7,7-tetramethyl-3-(3-nitrophenyl)furo(3,4-e)-as-triazine 4-oxide, also known as this compound, is a useful research compound. Its molecular formula is C15H16N4O4 and its molecular weight is 316.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 341197. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

59118-15-9

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

5,5,7,7-tetramethyl-3-(3-nitrophenyl)-4-oxidofuro[3,4-e][1,2,4]triazin-4-ium

InChI

InChI=1S/C15H16N4O4/c1-14(2)11-12(15(3,4)23-14)18(20)13(17-16-11)9-6-5-7-10(8-9)19(21)22/h5-8H,1-4H3

InChI Key

RXJWBJGNIOZICN-UHFFFAOYSA-N

SMILES

CC1(C2=C(C(O1)(C)C)[N+](=C(N=N2)C3=CC(=CC=C3)[N+](=O)[O-])[O-])C

Canonical SMILES

CC1(C2=C(C(O1)(C)C)[N+](=C(N=N2)C3=CC(=CC=C3)[N+](=O)[O-])[O-])C

59118-15-9

Synonyms

5,7-dihydro-5,5,7,7-tetramethyl-3-(3-nitrophenyl)furo(3,4-e)-as-triazine 4-oxide
DHTM-NPFTO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 0.2 ml (0.005 mole) of fuming nitric acid and 1.5 grams (0.01 mole) of trifluoromethanesulfonic acid in 15 ml. anhydrous methylene chloride, after allowing the resulting mixture to be stirred for 1 hour at 25°C., there is added dropwise maintaining the temperature at -30°C., 0.542 grams (0.002 mole) of 5,7-dihydro-5,5,7,7-tetramethyl-3-phenylfuro [3,4-e]-as-triazine-4-oxide in 15 ml. of anhydrous methylene chloride. The resulting heterogeneous mixture is stirred at 25°C. for 72 hours, poured onto ice, and neutralized with solid sodium bicarbonate. The organic layer is removed and the aqueous phase extracted several times with methylene chloride. The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over magnesium sulfate and evaporated to give a white solid. The resulting solid is recrystallized from methylene chloride/hexane to give 5,7-dihydro-5,5,7,7-tetramethyl-3-(m-nitrophenyl)-furo[3,4-e]-as-triazine-4-oxide, m.p. 202°-204°C.
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